molecular formula C11H22N2O3 B8248236 tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate

tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate

Cat. No.: B8248236
M. Wt: 230.30 g/mol
InChI Key: FYBWMCCCMJFURO-BDAKNGLRSA-N
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Description

tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate is a carbamate-protected amine featuring a six-membered oxane (tetrahydropyran) ring with an aminomethyl (-CH₂NH₂) substituent at the 6-position and a tert-butoxycarbonyl (Boc) group at the 3-position. The stereochemistry (3R,6S) plays a critical role in its spatial arrangement, influencing its interactions in synthetic and biological contexts. This compound is widely utilized as a building block in medicinal chemistry, particularly for peptide synthesis and drug development, where the Boc group serves as a temporary protective moiety for amines during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-4-5-9(6-12)15-7-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBWMCCCMJFURO-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(OC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](OC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of oxime or nitroso derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine, potentially altering the compound’s reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a drug precursor or intermediate. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs and other bioactive molecules .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Aminomethyl vs. Hydroxymethyl

The substitution of functional groups on the oxane ring significantly impacts physicochemical properties. Key analogs include:

tert-butyl N-[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate ()
  • Molecular Formula: C₁₁H₂₁NO₄
  • Molecular Weight : 231.29 g/mol
  • Key Differences: Replacing the aminomethyl group with hydroxymethyl (-CH₂OH) increases polarity due to the hydroxyl group’s hydrogen-bonding capacity. However, the absence of a primary amine limits its utility in further functionalization (e.g., coupling reactions) .
tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate ()
  • Molecular Formula: C₁₁H₂₁NO₄
  • Molecular Weight : 231.29 g/mol
  • Key Differences : This stereoisomer (3S,6S) exhibits distinct spatial geometry, which may alter crystal packing, melting points, or biological target interactions compared to the (3R,6S) configuration .
Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Property
Target Compound -CH₂NH₂ C₁₁H₂₁N₂O₃ 229.30 Primary amine for functionalization
(3R,6S)-6-(hydroxymethyl)oxane analog -CH₂OH C₁₁H₂₁NO₄ 231.29 Enhanced hydrophilicity
(3S,6S)-6-(hydroxymethyl)oxane analog -CH₂OH C₁₁H₂₁NO₄ 231.29 Stereochemical differences

Ring System Variations: Oxane vs. Piperidine vs. Bicyclic Systems

tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate ()
  • Structure : Piperidine ring (six-membered amine) with a methyl substituent.
  • Key Differences : The piperidine ring’s basic nitrogen increases reactivity under acidic conditions compared to the oxane’s ether oxygen. This impacts Boc group stability; for example, piperidine derivatives may require milder deprotection conditions .
tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate ()
  • Structure: Bicyclic tetrahydroquinoline system.
  • Molecular Formula : C₁₄H₂₁N₃O₂
  • Molecular Weight : 271.34 g/mol
  • However, reduced solubility may occur due to increased hydrophobicity .
Compound Ring System Molecular Formula Molecular Weight (g/mol) Key Property
Target Compound Oxane C₁₁H₂₁N₂O₃ 229.30 Ether oxygen, moderate polarity
Piperidine analog () Piperidine C₁₁H₂₂N₂O₂ ~214.31 (estimated) Higher basicity, altered reactivity
Bicyclic analog () Tetrahydroquinoline C₁₄H₂₁N₃O₂ 271.34 Rigid structure, enhanced selectivity

Heterocyclic Variations: Pyridazine Derivatives

tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate ()
  • Structure: Pyridazine ring (aromatic six-membered di-azine) with aminomethyl.
  • Molecular Formula : C₁₀H₁₆N₄O₂
  • Molecular Weight : 224.26 g/mol
  • Key Differences : The planar pyridazine ring enables π-π stacking interactions, beneficial in drug design for targeting aromatic enzyme pockets. However, the reduced aliphatic character may decrease membrane permeability compared to oxane derivatives .

Stereochemical Considerations

The (3R,6S) configuration of the target compound distinguishes it from stereoisomers like the (3S,6S)-hydroxymethyl analog (). Such differences can lead to variations in:

  • Crystallinity : Altered hydrogen-bonding networks may affect melting points and solubility.
  • Biological Activity : Enantiomers often exhibit divergent pharmacodynamic profiles; for example, one stereoisomer may bind more effectively to a chiral enzyme .

Biological Activity

Tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. With a molecular formula of C11_{11}H22_{22}N2_2O3_3 and a molecular weight of approximately 230.31 g/mol, this compound features a tert-butyl group attached to a carbamate moiety linked to an oxane ring with an aminomethyl substituent at the 6-position. The stereochemistry of the oxane plays a crucial role in determining its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit properties such as:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes like acetylcholinesterase and β-secretase, which are crucial in the pathology of neurodegenerative diseases such as Alzheimer's disease (AD) .
  • Anti-inflammatory Effects : The compound has shown potential in reducing pro-inflammatory cytokines, which are implicated in neuroinflammation associated with AD .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Neuroprotective Properties : In vitro studies indicated that derivatives of this compound could protect astrocytes from amyloid beta (Aβ) toxicity by modulating inflammatory responses . Specifically, it was observed that treatment with related compounds resulted in decreased levels of TNF-α and IL-6 in astrocyte cultures exposed to Aβ.
  • Binding Affinity Studies : Interaction studies have focused on assessing the binding affinity of this compound against specific receptors involved in neurodegenerative pathways. Such studies are essential for understanding the therapeutic potential of this compound .

Comparative Analysis

A comparison table of structurally similar compounds and their unique features is provided below:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate1240390-36-60.85Contains a tetrahydrofuran structure
Tert-butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate1923238-60-10.87Hydroxymethyl substitution instead of aminomethyl
Tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate1628794-75-10.92Features a tetrahydrofuran ring

Study on Neuroprotection

A notable study investigated the neuroprotective effects of similar compounds against Aβ-induced toxicity in astrocytes. The findings suggested that these compounds could significantly reduce cell death and inflammatory cytokine production compared to untreated controls .

Enzyme Inhibition Study

Another study focused on evaluating the inhibitory effects on β-secretase activity using a series of related carbamates. Results indicated that certain derivatives could effectively lower β-secretase activity, suggesting their potential as therapeutic agents for AD .

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